3-(3-Bromo-phenoxy)-6-chloro-pyridazine

Herbicide Discovery Agrochemical Pyridazine SAR

Sourcing a versatile pyridazine building block with a reactive aryl bromide for cross-coupling often leads to dead ends, delaying SAR-driven agrochemical or medicinal chemistry projects. This 3,6-disubstituted pyridazine derivative directly resolves that bottleneck. - Ready for Suzuki/Buchwald-Hartwig diversification via the bromophenoxy handle. - Scaffold aligned with herbicidal pharmacophores; ideal for screening deck assembly. - Custom-synthesized to ≥95% purity, delivered globally with batch-specific QC documentation.

Molecular Formula C10H6BrClN2O
Molecular Weight 285.52 g/mol
Cat. No. B12073523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromo-phenoxy)-6-chloro-pyridazine
Molecular FormulaC10H6BrClN2O
Molecular Weight285.52 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=NN=C(C=C2)Cl
InChIInChI=1S/C10H6BrClN2O/c11-7-2-1-3-8(6-7)15-10-5-4-9(12)13-14-10/h1-6H
InChIKeyWNPSTVRRVNZUCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(3-Bromo-phenoxy)-6-chloro-pyridazine


3-(3-Bromo-phenoxy)-6-chloro-pyridazine is a halogenated heterocyclic compound featuring a pyridazine core with a 6-chloro substituent and a 3-(3-bromophenoxy) ether linkage . It is classified as a 3,6-disubstituted pyridazine derivative, a scaffold known for its broad utility in medicinal chemistry and agrochemical research [1]. The compound's structure allows for potential downstream functionalization at both the halogen and ether positions, serving as a versatile building block. However, comprehensive public bioactivity data, specific chemical property registries, and direct comparator studies for this exact molecule are extremely sparse in the permitted literature [2].

Halogenated pyridazine building block
Two reactive handles for downstream functionalization
Bioactivity data not yet reported; class-level inference only

Generic Substitution Risks for 3-(3-Bromo-phenoxy)-6-chloro-pyridazine


Generic substitution of this compound is inherently precarious due to the lack of established quantitative baseline data. Simple analogs, such as 3-chloro-6-phenoxypyridazine (without the bromine atom) or 3-(3-bromo-phenoxy)-6-chloro-pyridazine isomers, are likely to exhibit divergent reactivity and biological profiles based on known pyridazine structure-activity relationships [1]. The critical issue is the absence of head-to-head comparative data for potency, selectivity, or physicochemical stability against any comparator in the permissible scientific record. Substitution cannot be validated analytically, making informed procurement a high-risk decision based solely on structural speculation rather than verified evidence .

  • Lacking head-to-head comparative data prevents analytical validation of substitution.
  • Bromine substitution may shift LogP, reactivity, and biological profile relative to des-bromo analogs.
  • Structural analogs without experimental benchmarks may not reproduce expected reactivity or bioactivity.

Differentiation Evidence for 3-(3-Bromo-phenoxy)-6-chloro-pyridazine


Herbicidal Activity of the Pyridazine Core Scaffold

The core scaffold of 3-halo-6-phenoxypyridazines demonstrates herbicidal activity. In a seminal study, the analog 3-bromo-6-(2'-phenylphenoxy)pyridazine showed high pre-emergent herbicidal effects [1]. By inference, the presence of a 3-position phenoxy substituent and a 6-position chloro group suggests that 3-(3-Bromo-phenoxy)-6-chloro-pyridazine may possess agrochemical potential. No direct activity data for the target compound exists against this or any other analog. This is purely a class-level inference.

Herbicidal scaffold
Class-level inference
Analog shows high pre-emergent herbicidal effect; no target data
Scaffold supports agrochemical screening context
Direct activity requires experimental validation
Herbicide Discovery Agrochemical Pyridazine SAR

Structural Comparison to the Des-bromo Analog

The target compound differs from the commercially available 3-chloro-6-phenoxypyridazine (CAS 1490-44-4) solely by the presence of a bromine atom at the meta-position of the phenoxy ring . This substitution adds a heavy halogen, increasing molecular weight, LogP, and offering a reactive handle for cross-coupling chemistry. No comparative solubility, stability, or bioactivity data exists in the permissible literature to quantify the impact of this structural change .

Mass difference
Theoretical
+78.89 g/mol vs des-bromo analog
Heavy atom may influence LogP and cross-coupling utility
No experimental bioactivity or stability data available
Medicinal Chemistry Physicochemical Property Electrophilic Catalysis

Property Inference from a Methoxy Analog

PubChem houses a close structural analog, 3-(3-bromo-4-methoxy-phenoxy)-6-chloro-pyridazine (CID 87574590), which has a methoxy group at the 4-position of the phenoxy ring [1]. This provides a baseline for predicted properties (XLogP: ~3.3, Topological Polar Surface Area: 44.2 Ų). The target compound will have a slightly lower LogP and TPSA due to the absence of the methoxy oxygen, but no experimental comparison exists to confirm altered pharmacokinetics or target engagement.

LogP prediction
Computational
Predicted XLogP3 ~3.0 vs 3.3 for methoxy analog
Small LogP shift may affect solubility and permeability
Experimental measurement needed to confirm difference
Chemical Probe Quantitative Comparison

Application Scenarios for 3-(3-Bromo-phenoxy)-6-chloro-pyridazine


Agrochemical Lead Generation Screening

Given the class-level herbicidal activity of 3-halo-6-phenoxypyridazines, this compound is a potential candidate for inclusion in agrochemical screening decks. Its aryl bromide handle allows for rapid analog synthesis to explore structure-activity relationships (SAR) around the phenoxy ring [1].

Intermediate for Cross-Coupling Reactions

The aryl bromide moiety provides a specific site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes it a distinct intermediate over the simpler 3-chloro-6-phenoxypyridazine, which lacks a reactive carbon-halogen bond on the phenoxy ring for further diversification .

Halogen-Bonding Interaction Studies

The unique juxtaposition of a chlorine atom on the electron-deficient pyridazine ring and a bromine atom on the electron-rich phenoxy ring makes this compound a theoretical model for studying competitive halogen bonding interactions in crystal engineering or target binding, though no specific study has yet been identified [2].

Application
Selection Property
Validation Focus
Agrochemical lead generation
Class-level herbicidal scaffold
Herbicidal assay screening; SAR expansion via bromine handle
Cross-coupling intermediate
Aryl bromide for Pd-catalyzed reactions
Suzuki/Buchwald reactivity screening; diversification library synthesis
Halogen-bonding studies
Dual halogen sites (Cl on pyridazine, Br on phenoxy)
Crystallography or target-binding competitive interaction studies
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